

structural biology of MAT2A and inhibitor binding

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An In-depth Guide to the Structural Biology of Methionine Adenosyltransferase 2A (MAT2A) and Inhibitor Binding

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2] Dysregulation of MAT2A activity and its subsequent effects on cellular SAM levels are implicated in various diseases, most notably cancer.[3][4] The enzyme's role in sustaining the altered metabolic and epigenetic states of cancer cells, particularly those with a methylthioadenosine phosphorylase (MTAP) gene deletion, has positioned it as a high-priority target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the structural biology of MAT2A, its enzymatic mechanism, and the binding modes of its inhibitors, with a focus on allosteric modulators that are currently a major focus of drug discovery efforts.

MAT2A Structure and Function

The MAT Family of Enzymes

In mammals, three genes encode for MAT enzymes: MAT1A, MAT2A, and MAT2B. MAT1A is primarily expressed in the liver, while MAT2A is ubiquitously expressed in extrahepatic tissues and is frequently upregulated in cancer cells. MAT2A encodes the catalytic $\alpha 2$ subunit, which

shares 84% sequence similarity with the MAT1A-encoded $\alpha 1$ subunit. The MAT2B gene encodes a regulatory β subunit that modulates the activity of the MAT2A catalytic core.

MAT2A Catalytic and Regulatory Subunits

The functional MAT2A enzyme is a homodimer of two $\alpha 2$ catalytic subunits. This dimeric structure is essential for its activity, creating an allosteric regulatory site at the dimer interface. The MAT2A catalytic subunit can associate with the MAT2B regulatory subunit to form a larger complex. Structural studies using X-ray crystallography and solution X-ray scattering have revealed that this complex has an unexpected stoichiometry of four $\alpha 2$ subunits and two β subunits, forming a $((\alpha 2)_2)_2-(\beta)_2$ hetero-oligomer.

Structural Overview

High-resolution crystal structures of human MAT2A have provided a detailed "structural movie" of its catalytic cycle. Each monomer of the MAT2A dimer forms a distinct active site where the substrates, L-methionine and ATP, bind. The binding of these substrates and the subsequent formation of SAM are facilitated by specific residues within the catalytic pocket and coordinated by essential magnesium and potassium ions.

A key structural feature is a flexible "gating loop" which undergoes conformational changes during the catalytic cycle to control substrate access and product release. The most significant structural feature from a drug discovery perspective is the allosteric pocket located at the interface of the two MAT2A monomers. This is the binding site for the regulatory MAT2B subunit and, crucially, for a class of highly potent and specific allosteric inhibitors.

Enzymatic Mechanism and Kinetics

MAT2A catalyzes the formation of SAM from L-methionine and ATP in a two-step reaction. The first step involves the nucleophilic attack of the sulfur atom of methionine on the C5' atom of ATP, forming SAM and an intermediate, triphosphate (PPPi). The second step is the hydrolysis of this triphosphate into inorganic pyrophosphate (PPi) and phosphate (Pi).

Kinetic Mechanism

In-depth kinetic studies have demonstrated that MAT2A follows a strictly ordered sequential kinetic mechanism. In this mechanism, ATP must bind to the enzyme first, followed by L-

methionine, before the chemical reaction can occur. The product, SAM, is released first, followed by the random release of phosphate and pyrophosphate. Product inhibition studies have shown that SAM acts as a non-competitive inhibitor with respect to both ATP and methionine.

Quantitative Kinetic Parameters

The following table summarizes key kinetic and binding constants for human MAT2A.

Parameter	Value	Method	Conditions	Reference
K _m (ATP)	50 ± 10 μM	LC-MS Assay	22 °C, pH 7.5	
K _d (ATP)	80 ± 30 μM	ITC	20 °C, in the absence of L-Met	
K _m (L-Met)	5 ± 2 μM	LC-MS Assay	22 °C, pH 7.5	
K _i (SAM)	136 ± 7 μM (vs. ATP)	Enzyme Assay	-	
K _i (SAM)	81 ± 10 μM (vs. L-Met)	Enzyme Assay	-	
K _d (MAT2A-MAT2B)	6 ± 1 nM	ITC	-	

MAT2A Signaling and Role in Cancer

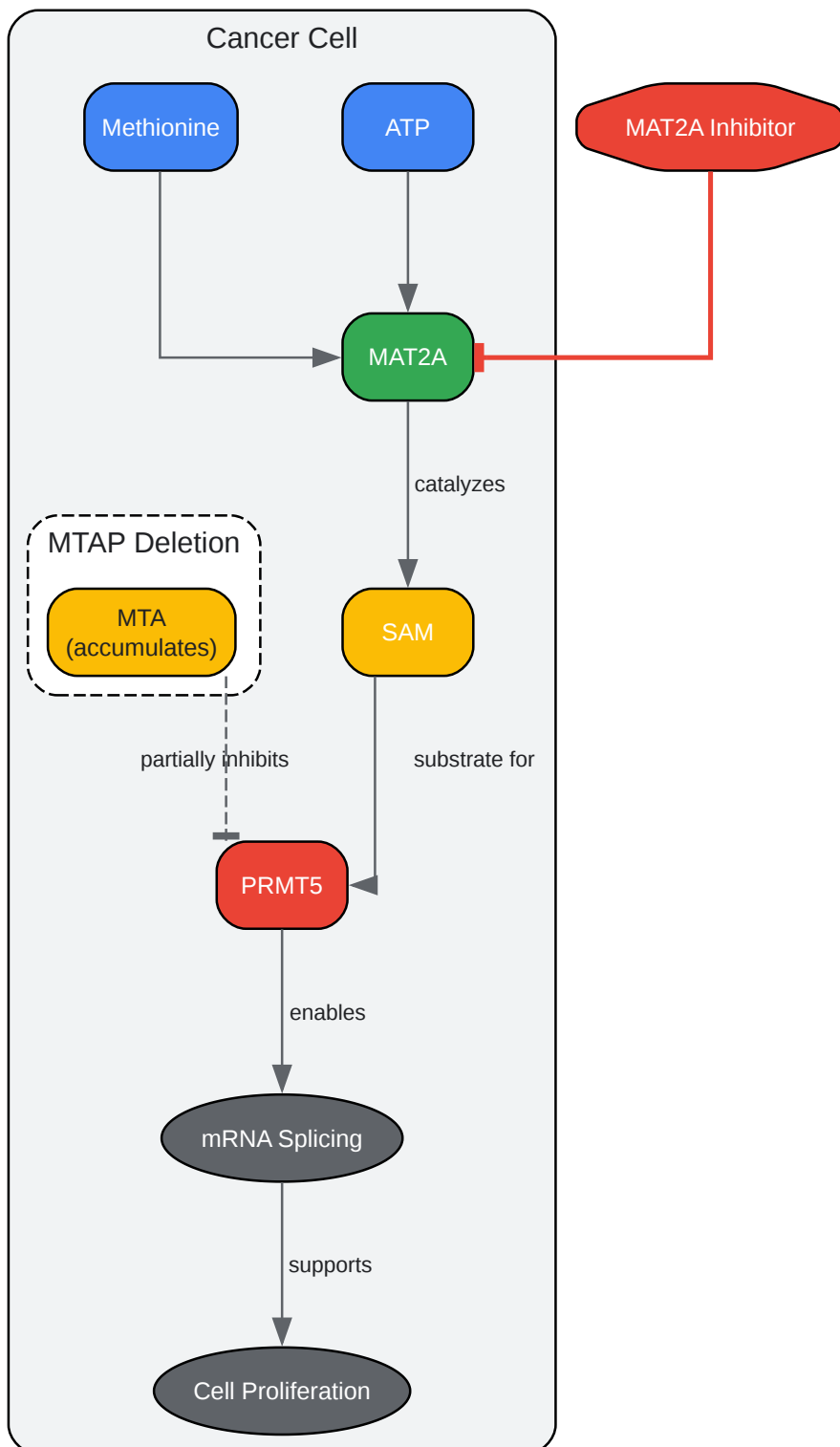
MAT2A is a central node in cellular metabolism, linking methionine metabolism to the epigenetic landscape through the production of SAM. Upregulation of MAT2A provides a growth and survival advantage to cancer cells.

The MAT2A-SAM-PRMT5 Axis in MTAP-Deleted Cancers

A key breakthrough in targeting MAT2A was the discovery of its synthetic lethal interaction with the loss of the MTAP gene. MTAP is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. MTAP deficiency leads to the accumulation of its substrate, methylthioadenosine (MTA), a potent inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity highly dependent

on high concentrations of its substrate, SAM. By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity, which impairs mRNA splicing, induces DNA damage, and ultimately causes selective cell death in MTAP-deleted cancer cells.

MAT2A-PRMT5 Pathway in MTAP-Deleted Cancer

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Caption: The MAT2A-PRMT5 synthetic lethal pathway in MTAP-deleted cancers.

Other Signaling Roles

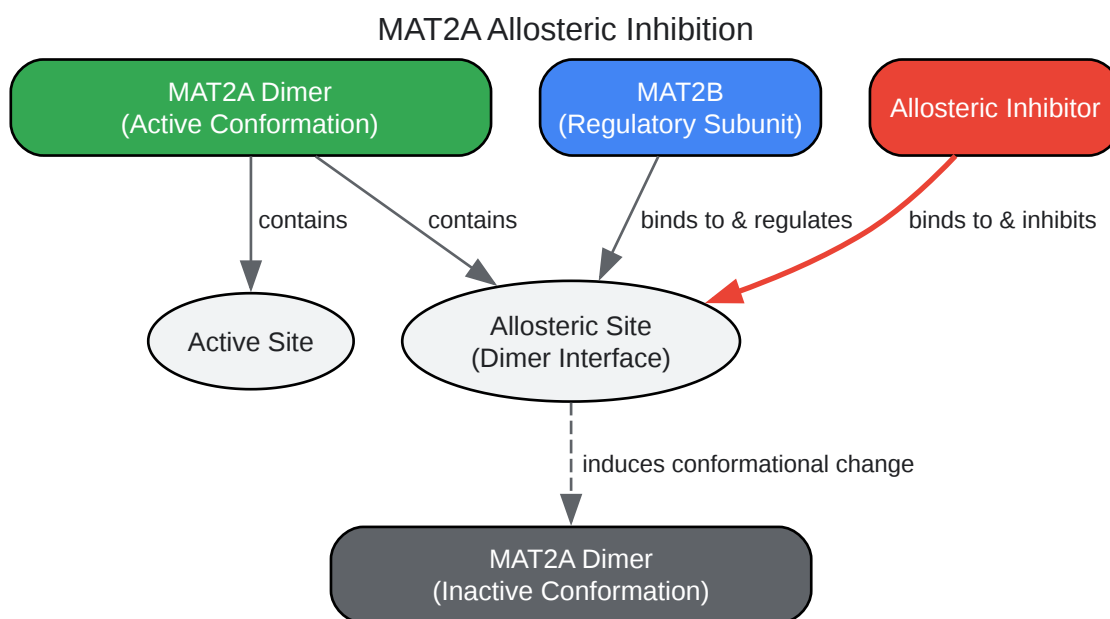
MAT2A has been implicated in other cancer-related signaling pathways. In gastric cancer, a MAT2A-RIP1 signaling axis has been shown to reprogram monocytes. MAT2A inhibition can also reduce global histone methylation, sensitizing cancer cells to chemotherapy.

Inhibitor Binding and Structural Data

The majority of clinically advanced MAT2A inhibitors are allosteric modulators that bind to a pocket at the dimer interface, the same site occupied by the regulatory MAT2B subunit. This binding mode does not compete with the substrates ATP or methionine but instead modulates the enzyme's activity.

Allosteric Inhibition Mechanism

Binding of an allosteric inhibitor to the dimer interface stabilizes a less active conformation of the enzyme. X-ray co-crystal structures reveal that these inhibitors occupy one-half of the symmetrical binding site, mimicking the interaction of the MAT2B protein. This allosteric binding alters the active site, resulting in decreased enzyme turnover.



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Caption: Allosteric inhibitors bind the MAT2B site to induce an inactive state.

Representative MAT2A Inhibitors

A growing number of potent and selective allosteric MAT2A inhibitors have been developed. The table below summarizes the activity of several key compounds.

Inhibitor	Type	IC ₅₀ (Enzymatic)	IC ₅₀ (Cellular, MTAP-/-)	Status/Reference
PF-9366	Allosteric	420 nM	10 µM (Huh-7)	Preclinical.
AG-270	Allosteric	~8 nM	Potent	First-in-class, clinical trials.
IDE397	Allosteric	Potent	Potent	First-in-class, clinical trials.
SCR-7952	Allosteric	Potent	Potent	Preclinical, highly selective.
FIDAS Agents	Orthosteric?	-	Low nM	Preclinical, binds catalytic subunit.
AKBA	Allosteric	-	-	Natural product, K _d = 129 nM.
Compound 8	Allosteric	18 nM	52 nM	Preclinical, high oral bioavailability.

Structural Data from PDB

The Protein Data Bank (PDB) contains numerous crystal structures of human MAT2A, providing atomic-level insights into ligand binding.

PDB ID	Resolution (Å)	Ligands	Description	Reference
5A1G	1.83	S-adenosylethionine, PPNP	MAT2A in complex with product/substrate analogs	
7KCC	1.32	SAM, AG-270	Complex with the clinical inhibitor AG-270	
8P1T	1.44	SAM, Z237451470	Complex with a novel virtual screening hit	
8P4H	1.71	SAM, IDEAYA compd A	Complex with a novel allosteric compound	
7RXX	1.25	Methylthioadenosine, Sulfate	Structure capturing ligands in the active site	

Key Experimental Protocols

Reproducible and robust experimental methods are crucial for studying MAT2A structure and function. Below are generalized protocols for key assays.

Recombinant MAT2A Expression and Purification

- Expression:** Human MAT2A cDNA is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD₆₀₀ of ~0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are incubated overnight at a lower temperature (e.g., 18°C).
- Lysis:** Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM TCEP, protease inhibitors), and lysed by sonication or microfluidization.

- **Purification:** The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.
- **Further Purification:** The His-tag is cleaved (if desired), and the protein is further purified by size-exclusion chromatography to obtain a homogenous, dimeric MAT2A preparation. Protein purity is assessed by SDS-PAGE.

MAT2A Enzymatic Activity Assay (Colorimetric)

This assay measures the production of phosphate, a byproduct of the MAT2A reaction.

- **Reaction Setup:** Assays are performed in a 96- or 384-well plate format. The reaction buffer typically contains 50 mM Tris pH 7.5-8.0, 50-100 mM KCl, 10 mM MgCl₂, and a detergent like 0.05% Brij-35.
- **Inhibitor Addition:** For inhibitor studies, serially diluted compounds in DMSO are pre-incubated with the MAT2A enzyme (e.g., 20 µg/mL) for 15-30 minutes at room temperature. The final DMSO concentration should be kept low (≤1%).
- **Reaction Initiation:** The reaction is initiated by adding substrates L-methionine (e.g., 100 µM) and ATP (e.g., 100 µM). The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature or 37°C.
- **Detection:** A colorimetric phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based) is added. This reagent reacts with the generated phosphate to produce a stable chromophore.
- **Measurement:** After a final incubation (e.g., 30 minutes), the absorbance is measured at the appropriate wavelength (e.g., 570-650 nm) using a plate reader.
- **Data Analysis:** A standard curve using known phosphate concentrations is used to quantify the amount of product formed. For inhibition studies, IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

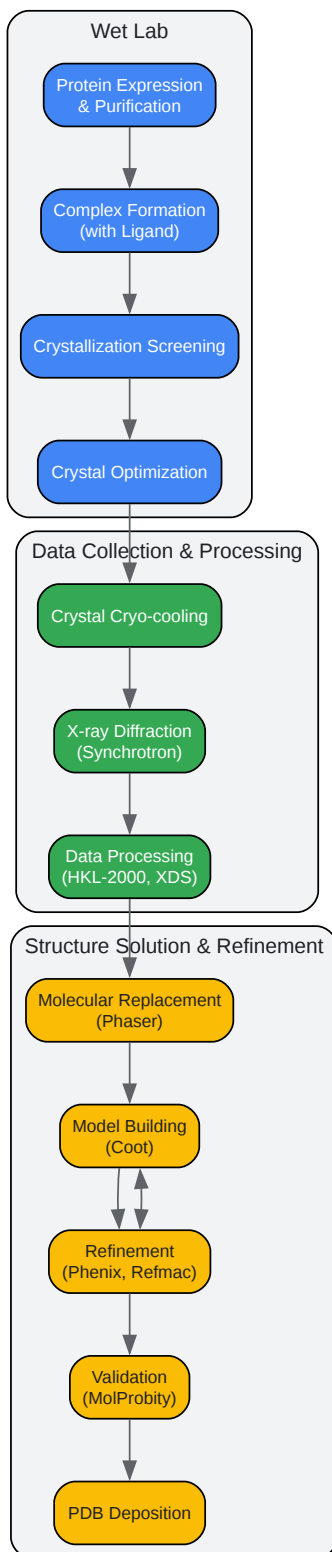
Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.

- **Sample Preparation:** Purified MAT2A protein is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM $MgCl_2$, 1 mM TCEP). The ligand (e.g., ATP, inhibitor) is dissolved in the final dialysis buffer to minimize heat of dilution effects.
- **ITC Experiment:** The MAT2A protein solution is placed in the sample cell of the calorimeter. The ligand solution is loaded into the injection syringe.
- **Titration:** A series of small, precisely measured injections of the ligand are made into the protein solution at a constant temperature (e.g., 20-25°C).
- **Data Acquisition:** The heat change associated with each injection is measured and recorded as a power differential required to maintain zero temperature difference between the sample and reference cells.
- **Data Analysis:** The raw data (heat pulses) are integrated to yield the heat change per mole of injectant. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the K_d , enthalpy (ΔH), and stoichiometry (n).

X-ray Crystallography Workflow

MAT2A Crystallography Workflow

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Caption: A typical workflow for determining the crystal structure of MAT2A.

Conclusion and Future Perspectives

The structural and functional characterization of MAT2A has been instrumental in establishing it as a validated and tractable cancer drug target. High-resolution crystal structures have illuminated the allosteric binding site at the dimer interface, enabling the structure-guided design of potent and selective inhibitors. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion provides a clear patient selection strategy, paving the way for precision oncology therapeutics.

Future research will likely focus on several key areas: overcoming potential resistance mechanisms, exploring the therapeutic potential of MAT2A inhibitors beyond MTAP-deleted cancers, and investigating combination strategies with other targeted agents, such as PRMT5 inhibitors or standard chemotherapies, to achieve synergistic anti-tumor effects. The continued application of advanced structural biology techniques, including cryo-electron microscopy (cryo-EM) for larger MAT2A complexes, will undoubtedly continue to provide critical insights, guiding the development of the next generation of MAT2A-targeted therapies.

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